Cabraleahydroxylactone

描述

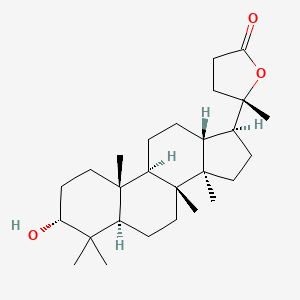

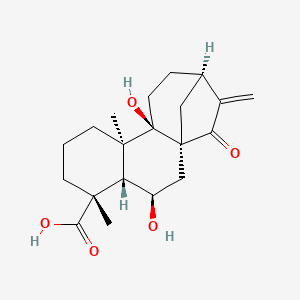

Cabraleahydroxylactone is a tetracyclic triterpenoid isolated from the stems of Aglaia abbreviata. It has a role as a plant metabolite. It is a tetracyclic triterpenoid, a gamma-lactone and a secondary alcohol.

This compound is a natural product found in Aglaia abbreviata, Aglaia elaeagnoidea, and other organisms with data available.

科学研究应用

结构和形成: Cabraleahydroxylactone,分子式为C27H44O3,从Aglaia exima的叶子中分离出来,其结构包括三个六元环和两个五元环。它通过氢键形成螺旋链,表明在分子架构和设计方面具有潜在应用(Loong et al., 2010)。

从自然来源中分离: 这种化合物已从各种植物来源中分离出来,如Chisocheton pentandrus和Dysoxylum tpongense。从自然来源中分离出来表明在天然产物化学和药理学方面具有潜在应用(Katja et al., 2020) (Khanh et al., 2019)。

生物活性: 对Aglaia erythrosperma的研究表明,this compound对单纯疱疹病毒1型具有抗病毒活性,并对结核分枝杆菌具有抗菌活性,表明其在抗病毒和抗微生物研究中具有潜力(Phongmaykin et al., 2011)。

细胞毒性: 从Aglaia crassinervia的树皮中分离出的this compound在研究中显示出细胞毒性活性,表明其在癌症研究和治疗中具有潜力(Su et al., 2006)。

抗炎活性: 在对Dysoxylum tpongense的研究中,this compound表现出对肝X受体激活的抗炎效果,表明其在炎症研究中的应用(Pham et al., 2021)。

抗结核活性: 从Chisocheton penduliflorus中分离出的包括this compound在内的化合物显示出抗结核活性,这在结核病治疗研究中可能很重要(Phongmaykin et al., 2008)。

作用机制

Target of Action

Cabraleahydroxylactone, a dammarane triterpenoid , primarily targets Mycobacterium tuberculosis . This bacterium is the causative agent of tuberculosis, a serious infectious disease that primarily affects the lungs.

Mode of Action

This compound exhibits antimycobacterial activity .

Biochemical Pathways

Given its antimycobacterial activity, it is likely that the compound interferes with essential metabolic pathways of mycobacterium tuberculosis, thereby inhibiting its growth and proliferation .

Result of Action

The primary result of this compound’s action is the inhibition of Mycobacterium tuberculosis growth . This leads to a decrease in the bacterial load, thereby alleviating the symptoms of tuberculosis.

生化分析

Biochemical Properties

Cabraleahydroxylactone plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It exhibits antimycobacterial activity by inhibiting the growth of Mycobacterium tuberculosis . The compound interacts with enzymes involved in the bacterial cell wall synthesis, disrupting the integrity of the cell wall and leading to bacterial cell death . Additionally, this compound has been shown to interact with proteins involved in cellular signaling pathways, further enhancing its antimicrobial efficacy .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cell lines, this compound has demonstrated weak cytotoxicity against breast cancer cells and moderate activity against small-cell lung cancer cells . The compound influences cell function by modulating cell signaling pathways, leading to alterations in gene expression and cellular metabolism . This compound’s impact on cell signaling pathways includes the inhibition of key enzymes involved in cell proliferation and survival, thereby reducing cancer cell viability .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific enzymes involved in bacterial cell wall synthesis, inhibiting their activity and preventing the formation of a functional cell wall . This inhibition leads to bacterial cell death. Additionally, this compound modulates gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered expression of genes involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, maintaining its biochemical activity for extended periods . Degradation of this compound can occur under certain conditions, leading to a reduction in its antimicrobial efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of bacterial growth and modulation of cancer cell viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant antimicrobial activity without causing adverse effects . At higher doses, the compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve optimal antimicrobial activity without causing toxicity . These findings highlight the importance of dosage optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes metabolic conversion in the liver, where it is processed by cytochrome P450 enzymes . This metabolic pathway leads to the formation of active metabolites that contribute to this compound’s antimicrobial and anticancer activities . Additionally, this compound influences metabolic flux by modulating the levels of key metabolites involved in cellular energy production and biosynthesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . The compound is taken up by cells via active transport mechanisms and is subsequently distributed to various cellular compartments . This compound’s localization within cells is influenced by its interactions with binding proteins that facilitate its accumulation in specific organelles . This targeted distribution enhances the compound’s efficacy by ensuring its presence at sites of action .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it exerts its antimicrobial and anticancer effects . This compound’s localization is directed by specific targeting signals and post-translational modifications that guide its transport to these compartments . Within the mitochondria, this compound interacts with mitochondrial enzymes, modulating their activity and influencing cellular energy production .

属性

IUPAC Name |

(5S)-5-[(3R,5R,8R,9R,10R,13R,14R,17S)-3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-methyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-23(2)19-10-15-26(5)20(24(19,3)13-11-21(23)28)8-7-17-18(9-14-25(17,26)4)27(6)16-12-22(29)30-27/h17-21,28H,7-16H2,1-6H3/t17-,18+,19+,20-,21-,24+,25-,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDUWGQSZYSNEY-HUOCPXEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C5(CCC(=O)O5)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)C)[C@@]5(CCC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501130380 | |

| Record name | 18-Norcholan-24-oic acid, 3,20-dihydroxy-4,4,8,14-tetramethyl-, γ-lactone, (3α,5α)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501130380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35833-69-3 | |

| Record name | 18-Norcholan-24-oic acid, 3,20-dihydroxy-4,4,8,14-tetramethyl-, γ-lactone, (3α,5α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35833-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 18-Norcholan-24-oic acid, 3,20-dihydroxy-4,4,8,14-tetramethyl-, γ-lactone, (3α,5α)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501130380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is Cabraleahydroxylactone and where is it found?

A1: this compound is a dammarane-type triterpenoid primarily found in plants belonging to the Meliaceae family, such as Aglaia erythrosperma, Dysoxylum tpongense, and Chisocheton pentandrus. [, , ]

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C27H44O3 and a molecular weight of 416.64 g/mol. []

Q3: What are the notable biological activities of this compound?

A3: Studies have shown that this compound exhibits antiviral activity against Herpes Simplex Virus Type-1 (HSV-1) with an IC50 value of 3.20 µg/mL. [] Additionally, it has demonstrated antimycobacterial activity against Mycobacterium tuberculosis H37Ra. []

Q4: Have any studies investigated the structure-activity relationship (SAR) of this compound?

A4: While specific SAR studies focusing on this compound are limited, research on related dammarane-type triterpenoids suggests that modifications to the ring structure and functional groups can significantly impact their cytotoxic activity. [] For instance, the presence of an epoxy group at the C-20 position and a hydroxyl group at the C-25 position in angustifolianin, a seco-apotirucallane-type triterpenoid, was associated with stronger cytotoxic activity against MCF-7 breast cancer cells compared to this compound. []

Q5: What is the three-dimensional structure of this compound?

A5: X-ray crystallography studies reveal that this compound consists of three six-membered rings in chair conformations fused to two five-membered rings adopting enveloped shapes. The hydroxy group occupies an axial position and participates in intermolecular hydrogen bonding with the carbonyl oxygen of an adjacent molecule, resulting in helical chains along the b-axis of the crystal lattice. []

Q6: Are there any reported methods for isolating and characterizing this compound?

A6: this compound can be isolated from plant material using various extraction techniques, including solvent extraction with hexane, dichloromethane, or methanol. [] Structural characterization is typically achieved through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-2,3,3-trideuterio-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide;hydrochloride](/img/structure/B1151771.png)

![Disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropoxy]-4-oxochromene-2-carboxylate](/img/structure/B1151772.png)